molecular formula C17H19N5O3S B7065815 methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate

methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate

Cat. No.: B7065815
M. Wt: 373.4 g/mol
InChI Key: KDXOWDIBASVEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate is a complex organic compound that features a unique structure combining an indole moiety, a thiadiazole ring, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The thiadiazole ring is then introduced through a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative. Finally, the propanoate ester group is attached via esterification using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiadiazole ring may also contribute to the compound’s bioactivity by forming hydrogen bonds or other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[5-(2-phenylethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]propanoate
  • Methyl 3-[5-(2-(1H-pyrrol-3-yl)ethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]propanoate

Uniqueness

Methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate is unique due to the presence of the indole moiety, which imparts specific bioactive properties that are not found in similar compounds with different aromatic groups. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

methyl 3-[5-[2-(1H-indol-3-yl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-25-15(23)7-6-14-21-22-17(26-14)20-16(24)18-9-8-11-10-19-13-5-3-2-4-12(11)13/h2-5,10,19H,6-9H2,1H3,(H2,18,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXOWDIBASVEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NN=C(S1)NC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.